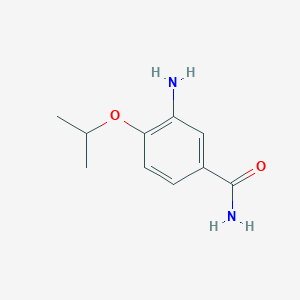

3-Amino-4-isopropoxybenzamide

Description

Properties

IUPAC Name |

3-amino-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6H,11H2,1-2H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMUMSABCFJGDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of the 3-Amino-4-isopropoxybenzamide Scaffold

A retrosynthetic analysis of this compound involves disconnecting the molecule at its key functional groups to identify potential starting materials. The most logical disconnections are at the amide bond and the ether linkage.

Amide Bond Disconnection: The primary disconnection is at the C-N bond of the amide group. This breaks the target molecule into a 3-amino-4-isopropoxybenzoic acid derivative (or its corresponding acyl chloride) and an ammonia (B1221849) source. This is the most common and direct approach for forming benzamides. researchgate.net

C-O Ether Bond Disconnection: The isopropoxy group can be disconnected to reveal a 3-amino-4-hydroxybenzamide (B47605) intermediate and an isopropyl halide (e.g., 2-bromopropane). This disconnection points towards a Williamson ether synthesis to install the isopropoxy moiety. wikipedia.orgbyjus.com

C-N Amino Group Disconnection: The amino group can be traced back to a nitro group (-NO2), which is a common precursor. This suggests a synthetic route starting from a nitro-substituted benzene (B151609) ring, which is later reduced to the amine. This strategy is useful because the nitro group acts as a meta-director in electrophilic aromatic substitution, which can be leveraged to install other substituents in the desired positions before its reduction.

A plausible forward synthesis based on this analysis could start with a commercially available substituted nitrobenzene, proceed through etherification, amidation, and finally, reduction of the nitro group. The specific order of these steps is crucial to avoid side reactions and to manage the directing effects of the substituents on the aromatic ring.

Emerging Synthetic Approaches

Research continues to focus on developing more efficient, sustainable, and atom-economical methods for amide synthesis. researchgate.net These emerging approaches aim to overcome the limitations of classical methods, such as the need for stoichiometric activating agents that generate significant chemical waste. nih.gov

Key areas of innovation include:

Direct Catalytic Amidation: This "dream reaction" involves the direct condensation of a carboxylic acid and an amine with the removal of only water, facilitated by a catalyst. dur.ac.ukrsc.org Boron-based catalysts, such as boronic acids, have shown promise in promoting this transformation under milder conditions than traditional thermal condensation. dur.ac.ukacs.orgmdpi.com

Novel Catalytic Systems: Researchers are exploring a variety of metal and organocatalysts to improve direct amidation reactions. rsc.org Ruthenium catalysts, for example, can activate carboxylic acids in situ with simple acetylenes, creating a highly atom-economical process where the byproducts are volatile and easily removed. nih.gov Other systems utilize manganese, zirconium, or iron catalysts, expanding the toolkit for sustainable amide bond formation. rsc.orgmdpi.comresearchgate.net

Flow Chemistry: The use of continuous flow reactors for amide synthesis allows for better control over reaction parameters, improved safety, and easier scalability. This technology is being applied to both classical coupling reactions and newer catalytic methods.

These advancements point towards a future where the synthesis of molecules like this compound can be achieved with greater efficiency and a reduced environmental footprint.

Biocatalytic Synthesis of Benzamide (B126) Analogues

Biocatalysis has risen as a formidable technique in chemical synthesis, prized for its high degree of selectivity and its operation under mild reaction conditions. Enzymes, with a particular emphasis on lipases, have demonstrated considerable success in the amidation of a diverse array of carboxylic acids.

Detailed Research Findings:

A leading example of a versatile biocatalyst is Candida antarctica lipase (B570770) B (CALB), which has been extensively used for the synthesis of various amides. nih.gov Studies have confirmed the efficacy of CALB in facilitating the direct amidation of carboxylic acids with amines. nih.gov The use of environmentally friendly solvents, such as cyclopentyl methyl ether, in these reactions has resulted in high yields and conversions, often eliminating the need for complex purification steps. nih.gov This enzymatic methodology is a significant step forward in the sustainable production of amides. nih.gov

Although a specific biocatalytic pathway to this compound has not been reported, a feasible route can be inferred from the synthesis of structurally similar compounds. For instance, the biocatalytic production of N-functionalized amino acids has been accomplished via the reductive coupling of ketones and amines, utilizing a range of biocatalysts. nih.gov This underscores the potential of enzymatic systems to carry out intricate transformations on substituted aromatic compounds.

A hypothetical biocatalytic synthesis of this compound would likely proceed through the enzymatic amidation of 3-amino-4-isopropoxybenzoic acid. The table below outlines this potential biocatalytic strategy.

Table 1: Hypothetical Biocatalytic Synthesis of this compound

| Reactant | Reagent/Catalyst | Product | Potential Advantages |

| 3-Amino-4-isopropoxybenzoic acid | Ammonia (or an ammonia source) / Lipase (e.g., CALB) | This compound | High selectivity, mild reaction conditions, reduced waste generation, potential for high purity product |

It is crucial to emphasize that the viability and efficiency of this proposed reaction would necessitate experimental verification.

Sustainable Synthetic Methodologies for Amide Compounds

In addition to biocatalysis, a variety of other sustainable methods for amide synthesis have been established. These methods prioritize the reduction of hazardous reagents and solvents, alongside improvements in energy efficiency.

Detailed Research Findings:

A cornerstone of green chemistry is solvent-free synthesis. researchgate.netsemanticscholar.org One such method involves the direct reaction of a carboxylic acid with urea, catalyzed by boric acid. researchgate.netsemanticscholar.org This technique is noted for its efficiency, its avoidance of harmful solvents, and its rapid reaction rates. researchgate.netsemanticscholar.org

Flow chemistry presents another sustainable avenue for amide synthesis, offering benefits in terms of safety and scalability. nih.govrsc.org Continuous-flow systems can be operated at high temperatures and pressures, frequently employing immobilized catalysts. This leads to high yields and product purity while minimizing reaction times and waste. nih.govrsc.org For example, a continuous-flow process has been successfully developed for the synthesis of 3-amino-4-amidoximinofurazan, demonstrating the utility of this technology for producing complex amino compounds. rsc.org

The adoption of green solvents and catalysts is also a pivotal element of sustainable amide synthesis. nih.gov Lewis acid catalysts, for example, have been utilized in the protecting-group-free amidation of amino acids. nih.gov Furthermore, innovative methods such as the hydration of nitriles to amides using a water extract of pomelo peel ash (WEPPA) have been reported, showcasing the potential of bio-based solvents and catalysts in modern synthesis. mdpi.com

The following table provides a summary of various sustainable methodologies that could be applied to the synthesis of amide compounds.

Table 2: Sustainable Synthetic Methodologies for Amide Compounds

| Methodology | Key Features | Examples of Application |

| Solvent-free Synthesis | Reactions are performed in the absence of a solvent, which diminishes waste and simplifies the purification process. researchgate.netsemanticscholar.org | Boric acid-catalyzed reaction of carboxylic acids and urea. researchgate.netsemanticscholar.org |

| Flow Chemistry | Involves continuous processing within a reactor, enabling superior control, enhanced safety, and easier scalability. nih.govrsc.org | Synthesis of di- and tripeptides and other amides with high space-time yields. nih.gov |

| Green Solvents | Employs the use of environmentally benign solvents. nih.gov | Cyclopentyl methyl ether for lipase-catalyzed amidation. nih.gov |

| Alternative Catalysts | Utilizes non-toxic and often reusable catalysts to drive the reaction. nih.gov | Boron-based catalysts and titania-based catalysts for amidation. nih.govnih.gov |

| Bio-based Solvents/Catalysts | Leverages renewable resources for the reaction medium or as the catalyst itself. mdpi.com | Water extract of pomelo peel ash (WEPPA) for the hydrolysis of nitriles to amides. mdpi.com |

While the direct application of these methods to produce this compound remains to be documented, they represent the cutting edge of sustainable chemical manufacturing. These methodologies provide a robust foundation for the future development of environmentally friendly synthetic routes to this and other intricate benzamide structures.

Structure Activity Relationship Sar and Molecular Design

Core Benzamide (B126) Scaffold: Influence on Biological Activity

The benzamide group is a well-established "privileged scaffold" in medicinal chemistry, found in a multitude of commercially available drugs. wikipedia.org Its prevalence stems from its synthetic accessibility and its ability to engage in crucial molecular interactions. The amide moiety is a key hydrogen bonding unit, capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). nih.gov This allows benzamide-containing molecules to form strong and specific interactions with the amino acid residues in the active sites of enzymes and receptors. nih.govmdpi.com

The stability and relative neutrality of the aromatic amide bond also contribute to its utility. researchgate.net Benzamide derivatives have demonstrated a vast range of pharmacological activities, including:

Anticancer researchgate.netnih.gov

Antimicrobial ontosight.ainanobioletters.com

Anti-inflammatory mdpi.comresearchgate.net

Antipsychotic ontosight.ai

Enzyme inhibition (e.g., carbonic anhydrase, cholinesterase) researchgate.netnih.gov

The benzene (B151609) ring itself serves as a versatile anchor, allowing for the precise spatial orientation of various substituents that can modulate the molecule's activity, selectivity, and pharmacokinetic properties. The ability to easily modify the substitution pattern on the ring makes the benzamide scaffold a prime candidate for SAR studies and lead optimization in drug discovery. mdpi.comontosight.ai

Role of the 3-Amino Group in Molecular Interactions

The placement of an amino group at the meta-position (C-3) of the benzamide ring is a critical design feature. 3-aminobenzamide (B1265367) itself is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. nih.govwikipedia.org The amino group can significantly influence the electronic properties of the aromatic ring and participate in direct interactions with a biological target.

Key roles of the 3-amino group include:

Direct Hydrogen Bonding: The amino group (-NH2) is a potent hydrogen bond donor, which can form specific interactions with acceptor sites (e.g., carbonyl oxygen, nitrogen atoms) on a protein target.

Modulation of Basicity: As a basic center, the amino group can be protonated under physiological conditions, forming a positively charged ammonium (B1175870) ion. This charge can lead to strong ionic interactions or salt bridges with acidic residues like aspartate or glutamate (B1630785) in a receptor's binding pocket.

Improved Pharmacokinetics: The presence of hydrophilic groups like an amino function can enhance the pharmacokinetic properties of a molecule. nih.gov

Point of Attachment: The amino group serves as a convenient chemical handle for further derivatization, allowing for the attachment of various side chains to explore new binding interactions or modulate physicochemical properties.

Studies comparing different positions of an amino group on a benzamide moiety have shown that its presence generally increases inhibitory capacity against certain targets. nih.gov Research on aminobenzene derivatives has also highlighted that substituents at the 3-position exhibit good reactivity for certain chemical modifications. nih.gov

Impact of the 4-Isopropoxy Group on Pharmacological Profiles

The substituent at the para-position (C-4) relative to the amide function plays a vital role in tuning the pharmacological profile of a benzamide derivative. An isopropoxy group (-O-CH(CH3)2) at this position has several important effects:

Increased Lipophilicity: The isopropyl group is more lipophilic (fat-soluble) than a smaller methoxy (B1213986) or ethoxy group. This increased lipophilicity can enhance the molecule's ability to cross cell membranes and the blood-brain barrier, which can be crucial for reaching certain biological targets.

Steric Bulk: The branched nature of the isopropoxy group provides steric bulk. This can be used to achieve selectivity for a specific receptor subtype by preventing the molecule from binding to related but more sterically hindered receptor pockets. Conversely, it can enhance binding by filling a specific hydrophobic pocket in the target protein.

Metabolic Stability: The oxygen of the isopropoxy group is attached to the aromatic ring via an ether linkage, which is generally more stable to metabolic degradation than an ester linkage. The branched alkyl portion may also influence the rate and site of metabolic attack by cytochrome P450 enzymes.

Hydrogen Bond Acceptor: The oxygen atom of the isopropoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.

While direct studies on 4-isopropoxybenzamide are limited, research on related structures, such as 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, demonstrates that alkoxy groups like methoxy are key components of the scaffold for achieving potent and selective enzyme inhibition. nih.gov

Rational Design Principles for 3-Amino-4-isopropoxybenzamide Derivatives

Starting with the this compound core, medicinal chemists can apply rational design principles to create derivatives with improved potency, selectivity, and drug-like properties. This involves systematic modifications to different parts of the molecule.

Modification of the primary amide (-CONH2) to a secondary or tertiary amide (by adding substituents to the nitrogen atom) is a common and effective strategy in drug design. wikipedia.org This approach can profoundly impact a compound's biological activity.

Introducing New Interaction Points: Attaching a substituent to the amide nitrogen allows for the exploration of additional binding pockets within the target protein. The substituent can be designed to have specific properties, such as hydrogen bonding capacity, charge, or hydrophobicity.

Modulating Conformation: The size and nature of the N-substituent can influence the rotational barrier around the aryl-carbonyl bond and the amide C-N bond, locking the molecule into a more biologically active conformation.

Altering Physicochemical Properties: N-substitution can be used to fine-tune properties like solubility and lipophilicity. For example, adding a basic amine-containing side chain can increase water solubility.

A study on benzamide and picolinamide (B142947) derivatives as acetylcholinesterase inhibitors found that the bioactivity was stronger for picolinamide derivatives and that the position of a dimethylamine (B145610) side chain significantly influenced inhibitory activity and selectivity. tandfonline.com

Introducing additional substituents onto the benzene ring or replacing the ring with a bioisosteric equivalent can lead to significant changes in biological activity. ontosight.ai Bioisosteres are groups or molecules that have similar chemical and physical properties and can produce broadly similar biological effects.

Electronic Effects: Adding electron-withdrawing groups (e.g., chlorine, nitro) or electron-donating groups (e.g., methyl) can alter the electron density of the aromatic ring and the pKa of the 3-amino group, which can affect binding affinity. For instance, in one study on N-substituted benzamides, adding a chlorine atom or a nitro group to the benzene ring was found to significantly decrease anti-proliferative activity. nih.gov

Steric Effects: The size and position of new substituents can either block or promote binding to a target.

Bioisosteric Replacement: Replacing the benzene ring with other aromatic systems, such as thiophene (B33073) or pyridine, can improve properties like metabolic stability or introduce new interaction points. nih.gov For example, a bioisosteric exchange of benzene for thiophene was shown to be possible with only a minor decrease in the inhibitory activity of certain protease inhibitors. nih.gov

Table 1: Illustrative Examples of Benzene Ring Modifications in Benzamide Analogs and Their Reported Bioactivity Implications This table provides examples from different benzamide series to illustrate general principles.

| Parent Scaffold | Position of Modification | Substituent | Observed Effect on Bioactivity | Reference |

|---|---|---|---|---|

| N-(pyridinyl)benzamide | Benzene Ring | Chlorine or Nitro | Decreased anti-proliferative activity | nih.gov |

| Benzamide (SARS-CoV Protease Inhibitor) | Benzene Ring | Thiophene (Bioisostere) | Maintained inhibitory activity | nih.gov |

| Benzamide (FtsZ Inhibitor) | Thiazolopyridine Moiety | 6-Cl to 6-CF3 | Increased metabolic stability while retaining activity | nih.gov |

| Benzamide (AD Therapy) | Benzene Ring | Methoxy groups | Amount and position influenced enzyme inhibition | mdpi.com |

Attaching various side chains to the amide nitrogen is a cornerstone of benzamide drug discovery. The structure, length, and flexibility of these side chains are critical determinants of both potency and selectivity. rsc.org

Targeting Specific Pockets: Side chains can be designed to reach into and interact with specific sub-pockets of a binding site. For example, a flexible alkyl chain can adopt multiple conformations to fit into a hydrophobic channel, while a rigid cyclic group might be required to orient other functional groups correctly.

Improving Selectivity: A side chain that fits perfectly into the binding site of a target protein but clashes with the binding site of a related off-target protein can dramatically improve selectivity, thereby reducing the potential for side effects.

Studies on benzamide derivatives as kinase inhibitors have shown that variations in the side chain attached to the amide nitrogen can lead to dramatic differences in potency. For example, introducing a trifluoromethylbenzene ring into the side chain of certain 4-(aminomethyl)benzamide (B1271630) derivatives resulted in highly potent EGFR kinase inhibition. nih.gov Similarly, research on Kv1.3 potassium channel blockers demonstrated that a series of benzamide analogs with different side chains showed potent inhibitory activity. researchgate.netnih.gov

Table 2: Illustrative Examples of N-Amide Side Chain Variations and Their Impact on Potency and Selectivity This table provides examples from different N-substituted benzamide series to illustrate general principles.

| Benzamide Core Structure | Side Chain (R-group on Amide Nitrogen) | Target Enzyme | IC50 / Activity | Reference |

|---|---|---|---|---|

| N-(aryl)picolinamide | N-(4-(2-(dimethylamino)ethoxy)phenyl) | Acetylcholinesterase (AChE) | IC50: 2.49 µM | tandfonline.com |

| N-(aryl)benzamide | N-(3-(2-(dimethylamino)ethoxy)phenyl) | Acetylcholinesterase (AChE) | IC50: 22.31 µM | tandfonline.com |

| 4-(aminomethyl)benzamide derivative | N-(4-(3-(trifluoromethyl)phenylamino)methyl)phenyl | EGFR Kinase | 92% inhibition @ 10 nM | nih.gov |

| 4-(aminomethyl)benzamide derivative | N-(4-(4-chlorophenylamino)methyl)phenyl | EGFR Kinase | 42% inhibition @ 10 nM | nih.gov |

Mechanistic Investigations and Biological Target Identification

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of action for 3-Amino-4-isopropoxybenzamide has not been elucidated in the available scientific literature. Research into related benzamide (B126) compounds suggests a variety of biological activities, often stemming from their ability to interact with enzymes or receptors. ontosight.aiontosight.ai For instance, the structurally similar compound 3-aminobenzamide (B1265367) is known to be an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. rndsystems.comwikipedia.orgselleckchem.com This inhibition is thought to occur because 3-aminobenzamide mimics the structure of NAD+, a coenzyme utilized by PARP. wikipedia.org However, it is crucial to note that these findings pertain to 3-aminobenzamide and cannot be directly extrapolated to this compound without specific experimental validation.

Enzyme Inhibition Kinetics and Characterization

There is no available data on the enzyme inhibition kinetics and characterization of this compound. Studies on other benzamide derivatives have shown that they can act as inhibitors for various enzymes, including acetylcholinesterase and carbonic anhydrases, with inhibitory constants (Ki) in the nanomolar range. nih.gov Kinetic studies are fundamental to understanding how a compound interacts with an enzyme, whether it be through competitive, non-competitive, or other modes of inhibition. Such studies for this compound have not been published.

Receptor Binding Studies and Ligand-Receptor Interactions

Specific receptor binding studies and data on ligand-receptor interactions for this compound are not found in the reviewed literature. The binding affinity and interaction profile of a compound are critical for determining its pharmacological effect. For example, studies on unrelated compounds have used radiolabeling to elucidate binding sites on receptors like the AMPA receptor. nih.gov Similar research has not been conducted or reported for this compound.

Modulation of Cellular Signaling Pathways

There is no specific information detailing how this compound modulates cellular signaling pathways. Related benzamide compounds have been shown to influence pathways such as those regulated by the p53 gene. researchgate.net Other research has demonstrated that different chemical entities can modulate signaling pathways like those involving SHP1, which in turn affects downstream cascades such as NF-κB and STAT1/3. nih.gov Without dedicated research, the effect of this compound on any cellular signaling pathway remains unknown.

Formation of Schiff Bases and Ketimines in Enzyme Inactivation

The potential for this compound to form Schiff bases or ketimines in the context of enzyme inactivation has not been investigated. The formation of a Schiff base, which involves the reaction of an amino group with an aldehyde or ketone, is a mechanism by which some compounds can interact with and inactivate enzymes. nih.govnih.govsemanticscholar.org While the synthesis of Schiff bases from various amino-containing compounds is a common chemical practice, there is no evidence to suggest that this compound utilizes this mechanism for biological activity. nih.govnih.gov

Identification and Validation of Biological Targets

The specific biological targets of this compound have not been identified or validated in published research.

Protein Kinase Inhibition

There is no data to confirm or deny that this compound acts as a protein kinase inhibitor. The broader family of kinase inhibitors includes various chemical structures, and some benzamide-containing molecules have been identified as potent inhibitors of specific kinases like BCR-ABL. nih.govsemanticscholar.org For example, the related compound 3-aminobenzamide has been reported to inhibit protein kinase C at a cellular level, although through an indirect mechanism. nih.gov However, this does not provide direct evidence for the action of this compound.

Androgen Receptor (AR) Modulation and Coactivator Interaction Inhibition

Currently, there is no publicly available scientific literature that specifically details the direct modulatory effects of this compound on the androgen receptor (AR) or its ability to inhibit the interaction between AR and its coactivators. Research in this area has not yet established a link between this particular compound and the AR signaling pathway.

Mitotic Kinesin Inhibition

Investigations into the role of this compound as a mitotic kinesin inhibitor have not been reported in the accessible scientific literature. Consequently, there is no evidence to suggest that this compound directly targets and inhibits the function of mitotic kinesins, which are crucial for cell division.

Anti-Hepatitis C Virus (HCV) Related Targets

There are no research findings available that connect this compound to any anti-Hepatitis C Virus (HCV) activity or related molecular targets. The potential of this compound as an antiviral agent against HCV has not been explored in published studies.

Antimicrobial Target Elucidation

The scientific literature does not currently contain studies that identify or elucidate any antimicrobial targets of this compound. Its efficacy and mechanism of action against bacterial or fungal pathogens have not been a subject of published research.

Antiproliferative Mechanisms in Oncology Research

In the realm of oncology research, this compound has been utilized as a key chemical intermediate in the synthesis of novel ATP-competitive inhibitors of human DNA topoisomerase IIα. researchgate.net This enzyme is a well-established target for anticancer drugs, playing a critical role in DNA replication and chromosome segregation. researchgate.net

Researchers have synthesized a series of N-phenylpyrrolamide derivatives starting from this compound. researchgate.net While the direct antiproliferative activity of the parent compound is not the primary focus, its structural contribution is integral to the potent cytotoxic effects observed in the resulting molecules. These derivative compounds have demonstrated significant inhibitory activity against DNA topoisomerase IIα and have shown exceptional antiproliferative activity against various cancer cell lines. researchgate.net

For instance, certain N-phenylpyrrolamide derivatives synthesized using this compound as a building block have exhibited potent cytotoxic effects against human cancer cell lines. The table below summarizes the activity of a notable derivative.

| Cancer Cell Line | Derivative Compound | IC₅₀ (nM) |

| HepG2 (Hepatocellular Carcinoma) | 53b | 130 |

| MCF-7 (Breast Adenocarcinoma) | 53b | 140 |

These findings underscore the importance of this compound as a scaffold in the design and development of new anticancer agents that function through the inhibition of DNA topoisomerase IIα. researchgate.net The structural features of this benzamide are crucial for achieving the desired interactions within the ATP-binding site of the enzyme. researchgate.net

Interactions with Specific Proteins in Proteomics Research

There is no specific information available in the scientific literature regarding the direct interaction of this compound with specific proteins as identified through proteomics research.

Computational Chemistry and Cheminformatics in Benzamide Research

Molecular Modeling and Conformational Analysis

Molecular modeling is a cornerstone of computational drug design, focusing on the three-dimensional structure of a molecule, which is fundamental to its biological function. For a flexible molecule such as 3-Amino-4-isopropoxybenzamide, understanding its various possible shapes, or conformations, is critical. The isopropoxy and benzamide (B126) groups can rotate around single bonds, leading to a multitude of low-energy conformations.

Conformational analysis is the systematic study of these different conformations and their relative energies. Researchers employ computational methods to identify the most stable, low-energy conformations that the molecule is likely to adopt in a biological environment. nih.gov This process is crucial because the specific 3D arrangement of a molecule's atoms dictates how it will fit into a protein's binding site. Studies on benzamide derivatives have shown that considering all possible rotations of flexible chains is essential; antagonists whose flexible chains can most readily adopt lengths similar to those of the endogenous ligand often exhibit potent activity. nih.gov While detailed conformational analysis specific to this compound is not extensively published, it has been included as a chemical intermediate in studies where parent compounds were subjected to computational evaluation, such as in the development of DNA topoisomerase IIα inhibitors. researchgate.net

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor, typically a protein), forming a stable complex. This simulation provides insights into the atomic-level interactions that drive the binding process. For this compound, docking studies would involve placing its 3D structure into the active site of a target protein to predict its binding mode and affinity. This method is widely used for screening virtual libraries of compounds and for understanding the structural basis of a ligand's activity. scialert.netscialert.net

The process utilizes scoring functions to rank different binding poses, with lower energy scores generally indicating a more favorable interaction. scialert.net Software like AutoDock and CLC Drug Discovery Workbench are commonly used for these simulations. scialert.netmdpi.com

A critical part of molecular docking is analyzing the active site of the target protein and predicting the precise binding pose of the ligand within it. mdpi.com This analysis reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex.

For instance, in a study on N-phenylpyrrolamide inhibitors targeting the ATPase domain of human topoisomerase IIα, docking simulations of a lead compound revealed crucial hydrogen bond interactions with specific amino acid residues. researchgate.net The analysis also identified key hydrophobic contacts with residues like Ile88, Ile141, and Phe142, which are vital for binding. researchgate.net While this compound was synthesized as a building block in this research, its derivatives would be expected to engage in similar types of interactions. researchgate.net The 2-aminobenzamide (B116534) scaffold, a core feature of related molecules, is known to access specific "foot pockets" adjacent to the catalytic region in targets like histone deacetylases (HDACs), which is a critical aspect of binding pose prediction. nih.gov

Beyond predicting the binding pose, molecular docking aims to estimate the binding affinity—the strength of the interaction between the ligand and the protein. This is typically represented by a docking score or a calculated binding energy, often expressed in kcal/mol. scialert.net A lower (more negative) binding energy suggests a stronger, more stable complex.

This estimation is vital for prioritizing compounds in drug discovery campaigns. For example, in a screening of benzamide derivatives against the Plasmodium falciparum Dihydroorotate dehydrogenase (PfDHODH) enzyme, a potential drug candidate was identified based on its low docking energy of -4.82 kcal/mol, indicating strong inhibition potential. scialert.netscialert.net While a specific binding affinity for this compound is not publicly documented, the table below illustrates typical binding energy values obtained for other benzamide derivatives against various protein targets, showcasing the application of this method.

| Compound Class | Protein Target | Docking Software | Predicted Binding Energy (kcal/mol) |

| Benzamide Derivative | P. falciparum Dihydroorotate dehydrogenase (PfDHODH) | AutoDock | -4.82 |

| Pyridine-Thiourea Derivatives | S. aureus DNA Gyrase B | CLC Drug Discovery Workbench | -7.5 to -9.2 (Docking Score) |

| Benzamide Pyrazolone Derivatives | SARS-CoV-2 Main Protease (6LU7) | AutoDock | -6.5 to -8.1 |

Table: Representative computational binding affinity estimations for various benzamide derivatives from different research studies. Note: Docking scores and binding energies are method-dependent and used for relative comparison. scialert.netscialert.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. bioline.org.br The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic characteristics, determine its activity. QSAR models are powerful tools for predicting the activity of newly designed molecules before they are synthesized and tested. researchgate.net

The first step in QSAR is to calculate a set of "molecular descriptors" for each compound in a training set. These descriptors are numerical values that represent different aspects of the molecule's physicochemical properties. Descriptors can range from simple properties like molecular weight and logP to more complex quantum chemical descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netscirp.org

Once descriptors are calculated, a statistical method is used to select the most relevant ones and build a mathematical model. Techniques like Genetic Algorithm-based Multiple Linear Regression (GA-MLR) are often employed to select a small subset of descriptors that best correlate with the observed biological activity. bioline.org.br The result is an equation that can be used to predict the activity of other compounds. For example, a QSAR study on benzylacetamide derivatives developed a robust model with a high correlation coefficient (R² = 0.900), indicating a strong relationship between the selected structural descriptors and anticonvulsant activity. bioline.org.br

The ultimate goal of a QSAR study is to develop a model with high predictive power. The reliability of a QSAR model is assessed through rigorous validation procedures, including internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using a set of compounds not included in the model's development. bioline.org.brscirp.org

These predictive models are invaluable in drug design, allowing researchers to virtually screen large numbers of candidate structures and prioritize those with the highest predicted potency for synthesis. For instance, QSAR models developed for benzimidazole (B57391) derivatives inhibiting Mycobacterium tuberculosis showed excellent predictive ability (R² up to 0.9995 for an artificial neural network model), demonstrating the power of these approaches to guide the development of new therapeutic agents. scirp.org While a specific QSAR model for this compound has not been published, its structural features could be encoded by descriptors within a broader QSAR study of aminobenzamides to predict its potential activity against various biological targets. nih.govnih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are two of the most powerful and widely used computational techniques in the early stages of drug discovery. They enable researchers to efficiently screen vast libraries of chemical compounds to identify those with the highest probability of being active against a specific biological target.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. By analyzing the structures of known active compounds, a pharmacophore model can be generated that serves as a 3D query for searching chemical databases.

In the context of benzamide research, pharmacophore models have been successfully developed for various targets. For instance, a study on benzamide analogues as FtsZ inhibitors, a key protein in bacterial cell division, led to the development of a five-featured pharmacophore model. nih.gov This model, comprising one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings, proved effective in identifying potent inhibitors. nih.gov Similarly, pharmacophore models have been instrumental in the discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1) and histone deacetylases (HDACs). tandfonline.comresearchgate.netnih.gov

Virtual Screening

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical structures to identify molecules that are likely to bind to a drug target. researchgate.net This process can be either ligand-based or structure-based.

Ligand-based virtual screening utilizes a known active ligand to search for other compounds with similar properties, often guided by a pharmacophore model.

Structure-based virtual screening employs the 3D structure of the target protein to dock and score potential ligands from a database.

The application of virtual screening to benzamide libraries has yielded promising results. For example, in the pursuit of novel ROCK1 inhibitors, virtual screening was employed in conjunction with 3D-QSAR models and molecular docking to identify lead compounds from a database of N-methyl-4-(4-pyrazolidinyl) benzamides. tandfonline.comnih.gov This approach not to only identified potential inhibitors but also provided insights into their binding modes and interactions with the target protein. tandfonline.comnih.gov The screening of vast chemical libraries, some containing billions of compounds, has become a feasible strategy for discovering inhibitors for even challenging "non-druggable" targets. nih.gov

The following table illustrates the type of data generated from a virtual screening and pharmacophore modeling study on benzamide derivatives targeting FtsZ.

| Compound ID | Pharmacophore Fit Score | Predicted Activity (MIC, µM) | Experimental Activity (MIC, µM) |

| Compound A | 4.8 | 0.5 | 0.7 |

| Compound B | 4.5 | 1.2 | 1.5 |

| Compound C | 4.2 | 5.8 | 6.2 |

| Compound D | 3.9 | 10.5 | 12.1 |

This table is a representative example based on findings in benzamide research and does not represent actual data for this compound.

Preclinical Pharmacological Evaluation Methodologies

In Vitro Bioactivity Assays

In vitro assays are the first step in screening a compound's biological activity. They are performed in a controlled laboratory environment using isolated cells or enzymes.

To determine if a compound can inhibit cell growth, a common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric test measures the metabolic activity of cells, which serves as an indicator of cell viability. mdpi.com In this assay, viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.

The antiproliferative effects are typically evaluated against a panel of human cancer cell lines to identify any selective activity. For example, studies on other novel chemical derivatives have used cell lines such as the triple-negative breast cancer (MDA-MB-231) and human malignant melanoma (IGR39) lines. nih.gov The results are generally expressed as the IC50 value, which is the concentration of the compound required to inhibit cell proliferation by 50% after a specific incubation period (e.g., 48 or 72 hours). mdpi.commdpi.com

Table 1: Example Data Format for Antiproliferative Activity (MTT Assay) No actual data is available for 3-Amino-4-isopropoxybenzamide.

| Cell Line | IC50 (µM) after 72h Incubation |

|---|---|

| Cancer Cell Lines | |

| MCF-7 (Breast) | Data not available |

| MDA-MB-231 (Breast) | Data not available |

| IGROV-1 (Ovarian) | Data not available |

| Non-Cancer Cell Lines | |

| MFC-10A (Normal Breast) | Data not available |

If a compound shows promising antiproliferative activity, the next step is to identify its molecular target. Enzyme assays are used to measure the compound's ability to inhibit specific enzymes that are known to be crucial for cancer cell growth and survival.

Protein Kinases: Many cancers are driven by the abnormal activity of protein kinases. Assays can be designed to measure the ability of a compound to block the activity of specific kinases, such as B-Raf, which is involved in cell growth signaling. mdpi.com

Androgen Receptor (AR): In prostate cancer, the androgen receptor is a key therapeutic target. Assays can determine if a compound functions as an AR antagonist by measuring its ability to block the receptor's function. nih.gov The activity is often determined by measuring the displacement of a known ligand or the inhibition of AR-mediated gene transcription. nih.gov

To evaluate a compound's potential as an antimicrobial agent, its activity is tested against a range of pathogenic bacteria and fungi. nih.gov The standard method is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation. nih.gov The testing is typically performed according to guidelines established by organizations like the Clinical and Laboratory Standards Institute (CLSI).

For potential antiviral applications, such as against the Hepatitis C Virus (HCV), specific assays are used. One common method involves using a replicon system, where cells are engineered to contain a self-replicating portion of the viral genome. nih.govnih.gov The effectiveness of the compound is measured by its ability to reduce the replication of the viral RNA in these cells. The result is often expressed as the EC50 value, the concentration required to reduce viral replication by 50%. nih.gov The compound's cytotoxicity is also measured in the host cells to calculate a selectivity index (SI), which indicates the compound's therapeutic window. nih.gov

In Vivo Efficacy Studies in Preclinical Animal Models

Following promising in vitro results, compounds are advanced to in vivo studies using animal models to assess their efficacy in a living organism.

The most common in vivo model for evaluating anticancer agents is the tumor xenograft model. In this model, human cancer cells are implanted into immunocompromised mice, where they grow to form solid tumors. nih.gov Once tumors reach a certain size, the animals are treated with the test compound.

The primary endpoint of these studies is the inhibition of tumor growth over time compared to a control group treated with a vehicle solution. nih.govnih.gov Tumor volume is measured regularly, and at the end of the study, the tumors are excised and weighed. nih.gov The data provides crucial information on whether the in vitro antiproliferative activity translates to an antitumor effect in a complex biological system. nih.gov

Table 2: Example Data Format for In Vivo Tumor Growth Inhibition No actual data is available for this compound.

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |

|---|---|---|

| Vehicle Control | Data not available | N/A |

| Compound (Dose 1) | Data not available | Data not available |

| Compound (Dose 2) | Data not available | Data not available |

Infection Models

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the preclinical evaluation of this compound in infection models. Despite the known antimicrobial potential of the broader benzamide (B126) class of compounds, specific studies detailing the in vivo or in vitro efficacy of this particular chemical entity against bacterial, viral, fungal, or parasitic infections are not presently available.

While research into benzamide derivatives has identified candidates with activity against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis, these findings are not directly attributable to this compound. The unique structural contributions of the 3-amino and 4-isopropoxy substitutions on the benzamide core would necessitate dedicated preclinical infection model studies to ascertain its specific antimicrobial spectrum and potency. Without such targeted research, any discussion of its potential role in infectious disease remains speculative.

Future Research Directions and Translational Perspectives

Development of Next-Generation Benzamide (B126) Analogues with Enhanced Selectivity and Potency

The development of new drugs is a persistent endeavor, and benzamide compounds are valuable building blocks in this process. mdpi.com Their stable and relatively easy-to-synthesize aromatic amide structure allows for the introduction of various substituents, facilitating detailed structure-activity relationship (SAR) studies. mdpi.com The goal is to create next-generation analogues of 3-Amino-4-isopropoxybenzamide with improved selectivity and potency.

Rational drug design, often aided by computational modeling, is a key strategy. For instance, the design of dual inhibitors, such as those targeting both PI3K and HDAC, has shown promise in cancer therapy. nih.gov By modifying the core benzamide structure, researchers can fine-tune the compound's interaction with specific biological targets. This approach has been successful in creating benzamide-based PI3K/HDAC dual inhibitors with significant pro-apoptotic activity in lymphoma cells. nih.gov The "tail/dual-tail" approach is another strategy employed to design novel inhibitors, such as those for carbonic anhydrase, by creating analogues of existing drugs. nih.gov

The synthesis of novel derivatives often involves standard procedures like the condensation of a starting material, such as 3-amino-4-hydroxybenzenesulfonamide, with various aromatic aldehydes. mdpi.com This allows for the creation of a library of compounds that can be screened for enhanced biological activity. The ultimate aim is to identify analogues with superior therapeutic profiles, characterized by high potency against the intended target and minimal off-target effects.

Exploration of Novel Therapeutic Applications beyond Current Research

While the current research on this compound may be focused on specific areas, its versatile chemical nature opens doors to a wide range of therapeutic possibilities. The benzamide scaffold is present in compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai

One promising avenue is the development of multi-target drugs. For diseases with complex pathologies like Alzheimer's, compounds that can interact with multiple targets, such as acetylcholinesterase (AChE) and β-secretase (BACE1), are of great interest. mdpi.com Benzamide derivatives have already shown potential as dual inhibitors for these enzymes. mdpi.com

Furthermore, the exploration of benzamides as inhibitors of other enzyme classes, such as histone deacetylases (HDACs), is an active area of research. mdpi.com HDAC inhibitors have shown therapeutic benefits in cardiovascular diseases and cancer. nih.govmdpi.com By systematically modifying the structure of this compound, it may be possible to develop novel inhibitors with unique selectivity profiles for different HDAC isoforms.

The potential applications are not limited to these areas. The structural similarities to other biologically active molecules suggest that this compound derivatives could be investigated for a multitude of other conditions.

Integration of Multi-Omics Data for Comprehensive Understanding of Biological Effects

To fully understand the biological effects of this compound and its analogues, a systems-level approach is necessary. The integration of multi-omics data, including proteomics and metabolomics, can provide a comprehensive picture of the molecular changes induced by these compounds.

For example, a multi-omics analysis of serum from a mouse model mimicking microgravity revealed significant alterations in proteins and metabolites, impacting pathways such as ABC transporters and nitrogen metabolism. nih.gov This type of analysis can identify potential biomarkers for disease and monitor the therapeutic response to a drug. By applying similar methodologies to studies involving this compound, researchers can gain insights into its mechanism of action and identify novel therapeutic targets.

This approach allows for the identification of not only the primary target of a compound but also its off-target effects and downstream signaling pathways. This comprehensive understanding is crucial for predicting both the efficacy and potential toxicity of a drug candidate.

Application as Chemical Biology Probes

Beyond their direct therapeutic potential, benzamide derivatives like this compound can serve as valuable tools in chemical biology. Chemical probes are small molecules used to study biological systems by selectively interacting with a specific protein or pathway.

Given their potential to be designed with high selectivity, analogues of this compound could be developed as probes to investigate the function of specific enzymes or receptors. For instance, a highly selective HDAC inhibitor derived from this scaffold could be used to elucidate the role of a particular HDAC isoform in a cellular process.

The synthesis of compounds with specific functionalities, such as fluorescent tags or photoaffinity labels, can further enhance their utility as chemical probes. These modified molecules can be used to visualize the localization of their target within a cell or to identify binding partners.

Challenges and Opportunities in Benzamide-Based Drug Discovery and Academic Contribution

The journey of a drug from discovery to clinical application is fraught with challenges. For benzamide-based compounds, these can include achieving the desired level of selectivity, optimizing pharmacokinetic properties, and overcoming potential toxicity. nih.gov For example, some early dual inhibitors lacked isoform selectivity and had potential genotoxicity. nih.gov

However, these challenges also present opportunities for innovation. The development of novel synthetic methodologies and the application of advanced computational tools can help to address these issues. Academic research plays a crucial role in this process by exploring new chemical space, identifying novel biological targets, and elucidating the fundamental mechanisms of drug action.

The collaboration between academic institutions and pharmaceutical companies is essential for translating basic research findings into new medicines. The continued investigation of this compound and other benzamide derivatives in academic labs will undoubtedly contribute to the broader field of drug discovery and ultimately benefit human health.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-4-isopropoxybenzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or amidation reactions. For example, substituting isopropoxy groups onto a benzamide backbone under anhydrous conditions (e.g., using DMF as a solvent and K₂CO₃ as a base) can yield the compound. Reaction temperatures (80–120°C) and stoichiometric ratios of precursors (e.g., 3-nitro-4-isopropoxybenzamide followed by catalytic hydrogenation) critically affect yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization by ¹H/¹³C NMR and HPLC (>95% purity) are recommended .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- IR Spectroscopy : Confirm the presence of amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3350 cm⁻¹).

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 208.2).

- NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and isopropoxy CH₃ groups (δ 1.2–1.4 ppm). Cross-check with PubChem data for consistency .

Q. What are the recommended storage and handling protocols to ensure compound stability?

- Methodological Answer : Store at room temperature (RT) in airtight, light-resistant containers under inert gas (e.g., argon). Avoid moisture to prevent hydrolysis of the amide bond. For solubility challenges in aqueous buffers, use DMSO or ethanol as co-solvents (≤1% v/v). Pre-warm to 37°C and sonicate for 10–15 minutes to enhance dissolution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer : Perform systematic solubility screens using the shake-flask method :

- Prepare saturated solutions in DMSO, ethanol, PBS (pH 7.4), and simulated gastric fluid.

- Quantify solubility via UV-Vis spectroscopy (λmax ~280 nm) or HPLC.

- Note discrepancies arising from polymorphic forms or impurities; use DSC/TGA to assess thermal stability and crystallinity .

Q. What experimental strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka/kd).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).

- Molecular Dynamics Simulations : Model binding poses using software like AutoDock Vina, cross-validated with X-ray crystallography if co-crystals are obtainable .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetic profile of this compound?

- Methodological Answer :

- Dosing : Administer via oral gavage or IV injection (dose range: 10–100 mg/kg).

- Bioanalysis : Use LC-MS/MS to quantify plasma concentrations over time (Tmax, Cmax, AUC).

- Metabolite Identification : Collect urine/liver homogenates and screen for phase I/II metabolites using high-resolution mass spectrometry (HRMS) .

Q. What computational approaches are suitable for predicting the compound’s ADMET properties?

- Methodological Answer :

- QSAR Models : Train on datasets like ChEMBL to predict logP, bioavailability, and CYP450 inhibition.

- PBPK Modeling : Use tools like GastroPlus to simulate absorption/distribution in virtual populations.

- Toxicity Prediction : Apply Derek Nexus or ProTox-II to flag potential hepatotoxicity or mutagenicity risks .

Data Contradiction and Reproducibility

Q. How should researchers address variability in biological activity data reported across studies?

- Methodological Answer :

- Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor studies) and control for passage number.

- Dose-Response Curves : Generate IC₅₀/EC₅₀ values with ≥3 technical replicates.

- Meta-Analysis : Compare datasets using tools like PRISMA guidelines, accounting for batch effects or solvent interference .

Q. What are the best practices for reproducing synthetic protocols from discontinued commercial sources?

- Methodological Answer :

- Alternative Suppliers : Source precursors from ACS-certified vendors (e.g., Sigma-Aldrich, TCI).

- Scale-Down Adaptation : Optimize reactions at milligram scales using microwave-assisted synthesis.

- Analytical Cross-Validation : Match NMR/MS data with discontinued lot certificates archived in PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.